molecular formula C10H15NO B3301746 2-(Methylamino)-3-phenylpropan-1-ol CAS No. 91251-73-9

2-(Methylamino)-3-phenylpropan-1-ol

Cat. No. B3301746
CAS RN: 91251-73-9
M. Wt: 165.23 g/mol
InChI Key: FJOOJFXCKIPSLU-UHFFFAOYSA-N
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Description

2-(Methylamino)-3-phenylpropan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Also known as Methamphetamine, this compound has been synthesized and studied for its potential use in treating various neurological disorders. In

Scientific Research Applications

Ligand Conformers and Biological Activity

The study by Efimenko et al. (2009) explores the impact of different conformers of 2-(Methylamino)-3-phenylpropan-1-ol on the biological activity and state in solutions of their complexes with Pd(II). They found that the biological activity of these complexes varies based on the ligand basicity and the hydrogen bonding system formed by the different conformers of the ligand in the cation-anion complexes (Efimenko et al., 2009).

Isotope Effects in Enzymatic Reactions

Abdel-Monem's research (1975) investigated the N-demethylation of tertiary amines, finding a kinetic primary isotope effect in the enzymatic N-demethylation reaction. This study provides insight into the reaction mechanisms involving tertiary amines like 2-(Methylamino)-3-phenylpropan-1-ol (Abdel-Monem, 1975).

Formation of Diastereoisomerically Pure Oxazaphospholes

Rippert et al. (2000) used 2-(Methylamino)-3-phenylpropan-1-ol as a chiral auxiliary in the preparation of diastereoisomerically pure oxazaphospholes. This demonstrated the compound's utility in controlling stereochemistry in organic synthesis (Rippert et al., 2000).

Chemoselective

Reactions and SynthesisThe study by Hajji et al. (2002) explored the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, a compound related to 2-(Methylamino)-3-phenylpropan-1-ol. They successfully synthesized hexahydro-4-pyrimidinones and oxazolidines, showcasing the compound's reactivity and potential in producing various organic structures (Hajji et al., 2002).

Cyclisation Process Studies

Fitton and Frost (1974) examined the cyclisation of 2-benzamido-1-phenylpropan-1-ol, closely related to 2-(Methylamino)-3-phenylpropan-1-ol, uncovering the formation of unexpected products through this process. Their research provides valuable insights into the cyclisation mechanisms of similar compounds (Fitton & Frost, 1974).

Anti-Corrosion Activity

Al-Baghdadi (2017) researched the anti-corrosion activity of ephedrine (2-(methylamino)-1-phenylpropan-1-ol) on mild steel in an acidic medium. They found that the compound exhibited significant corrosion inhibition, demonstrating its potential application in industrial settings (Al-Baghdadi, 2017).

properties

IUPAC Name

2-(methylamino)-3-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-10(8-12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOOJFXCKIPSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-3-phenylpropan-1-ol

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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